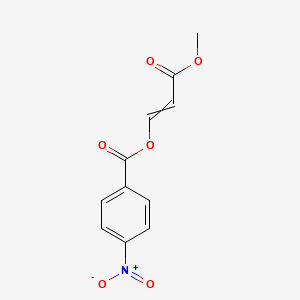
Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate is an organic compound with the molecular formula C11H9NO6. It contains a total of 27 bonds, including 18 non-hydrogen bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic nitro group
Vorbereitungsmethoden
The synthesis of Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-nitrobenzoic acid with methoxycarbonylvinyl alcohol under acidic conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and nitro groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-nitrobenzoyloxy)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar structure but lacks the methoxycarbonylvinyl group.
Ethyl 4-nitrobenzoate: Similar structure but has an ethyl group instead of a methoxycarbonylvinyl group.
4-Nitrobenzyl alcohol: Contains a hydroxyl group instead of an ester group.
These compounds share some structural similarities but differ in their functional groups, which can lead to different chemical reactivities and applications.
Eigenschaften
Molekularformel |
C11H9NO6 |
|---|---|
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
(3-methoxy-3-oxoprop-1-enyl) 4-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3 |
InChI-Schlüssel |
LQMGFOZCJPSYBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














